molecular formula C18H14F3N3O2S2 B2901053 3-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-37-0

3-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2901053
CAS No.: 392301-37-0
M. Wt: 425.44
InChI Key: ZCXDHDJRYQTLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a benzamide moiety at position 2 of the thiadiazole ring and a 4-(trifluoromethyl)benzylthio group at position 3. The trifluoromethyl (-CF₃) substituent is a critical feature, enhancing lipophilicity and metabolic stability, which is advantageous for drug design .

Properties

IUPAC Name

3-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-14-4-2-3-12(9-14)15(25)22-16-23-24-17(28-16)27-10-11-5-7-13(8-6-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXDHDJRYQTLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, molecular structure, and the various biological effects observed in research studies.

Molecular Structure

The molecular formula of this compound is C22H24F3N3O2SC_{22}H_{24}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 425.5 g/mol. The structure features a methoxy group, a thiadiazole ring, and a trifluoromethylbenzyl moiety, which are critical for its biological activity.

Structural Formula

3 methoxy N 5 4 trifluoromethyl benzyl thio 1 3 4 thiadiazol 2 yl benzamide\text{3 methoxy N 5 4 trifluoromethyl benzyl thio 1 3 4 thiadiazol 2 yl benzamide}

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain thiadiazole derivatives can inhibit cancer cell growth through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies have reported that 1,3,4-thiadiazole derivatives possess broad-spectrum antimicrobial properties. For example, compounds with similar scaffolds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the trifluoromethyl group may enhance lipophilicity and membrane permeability, contributing to their antimicrobial action.

Neuroprotective Effects

There is emerging evidence that certain thiadiazole derivatives exhibit neuroprotective effects. In vivo studies using models of epilepsy have shown that these compounds can reduce seizure frequency and severity . The mechanisms are believed to involve modulation of neurotransmitter systems and ion channels.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduces seizure activity in animal models

Study on Anticancer Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized several derivatives of 1,3,4-thiadiazole and evaluated their anticancer activity against human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The most potent compound exhibited an IC50 value in the low micromolar range .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl showed improved activity against resistant bacterial strains compared to their non-substituted counterparts. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure can be compared to other 1,3,4-thiadiazole derivatives (Table 1):

Compound Name Substituents at Position 5 Key Functional Groups Biological Activity (IC₅₀ or Target) Reference
3-Methoxy-N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-(Trifluoromethyl)benzylthio -CF₃, methoxybenzamide Not reported (inferred kinase inhibition)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 3a-g) Benzylthio -CF₃, acetamide Anticancer (MDA, PC3, U87 cell lines)
5a ((E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide) 3,4-Dihydroxyphenyl, chalcone Chalcone, dihydroxy Cytotoxic (HeLa: IC₅₀ = 9.12–12.72 µM)
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-Chlorophenoxy, -CF₃ benzylthio Chlorophenoxy, acetamide Not reported
N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide 2-Fluorobenzylthio, morpholinosulfonyl Fluorobenzyl, sulfonylmorpholine Not reported

Key Observations :

  • Trifluoromethyl Group: The -CF₃ group in the benzylthio substituent (present in the title compound and compound 3a-g) is associated with improved pharmacokinetic properties compared to non-fluorinated analogs .
  • Methoxy vs. Acetamide : The methoxybenzamide group in the title compound may confer different target selectivity compared to acetamide derivatives (e.g., compound 3a-g), which showed dual inhibition of abl/src kinases .
  • Chalcone Hybrids : Compounds like 5a (chalcone-thiadiazole hybrids) exhibit strong cytotoxicity but lack the -CF₃ group, suggesting that the thiadiazole-chalcone pharmacophore drives activity rather than fluorinated substituents .
Anticancer Activity
  • The -CF₃ group likely enhances membrane permeability, contributing to efficacy .
  • Chalcone-Thiadiazole Hybrids (5a, 5f): Showed IC₅₀ values of 9.12–12.72 µM against HeLa cells but lower selectivity (higher toxicity to normal lung cells MRC-5). The absence of -CF₃ here suggests that cytotoxicity is primarily chalcone-mediated .
Antifungal Activity
  • LMM5/LMM11 (1,3,4-oxadiazoles) : While structurally distinct (oxadiazole core), these compounds share a benzamide group and inhibit thioredoxin reductase in C. albicans. This highlights the importance of the benzamide moiety in targeting redox enzymes, though the thiadiazole core may offer different binding kinetics .

Substituent Effects on Pharmacological Properties

  • In contrast, electron-donating groups (e.g., methoxy in 4-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide) may alter solubility and target affinity .
  • Sulfur-Containing Groups: The benzylthio substituent in the title compound vs. morpholinosulfonyl in affects solubility and hydrogen-bonding capacity. Sulfonyl groups (e.g., in ) may improve water solubility but reduce membrane permeability compared to thioethers.

Preparation Methods

Synthetic Strategy Overview

The compound’s structure comprises three key components:

  • 1,3,4-Thiadiazole core : Synthesized via cyclization of thiosemicarbazides or hydrazine derivatives.
  • 4-(Trifluoromethyl)benzylthio substituent : Introduced through nucleophilic substitution or catalytic coupling.
  • 3-Methoxybenzamide moiety : Attached via amidation or Ullmann-type coupling.

Thiadiazole Core Formation

Cyclization Using Phosphorus Oxychloride

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For example:

  • Reaction : Heating a mixture of thiosemicarbazide and methoxy cinnamic acid in phosphorus oxychloride (POCl₃) at reflux (90–100°C) for 4–6 hours.
  • Mechanism : POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the formation of the thiadiazole ring.
  • Yield : 65–75% after purification via column chromatography.
Table 1: Optimization of Cyclization Conditions
Parameter Optimal Condition Yield (%) Purity (%)
Temperature 90°C 72 98
Solvent Toluene 68 97
Catalyst (POCl₃) 1.5 equivalents 75 99

Thioether Bond Formation

Nucleophilic Substitution with 4-(Trifluoromethyl)benzyl Halides

The thioether linkage is introduced by reacting the thiadiazole-thiol intermediate with 4-(trifluoromethyl)benzyl chloride :

  • Reaction Conditions :
    • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF).
    • Temperature : 60–80°C for 3–5 hours.
    • Molar Ratio : 1:1.2 (thiol:benzyl halide).
  • Yield : 80–85% after recrystallization from heptane.
Table 2: Comparison of Bases for Thioether Formation
Base Solvent Time (h) Yield (%)
K₂CO₃ DMF 4 82
NaH NMP 3 85
Triethylamine THF 6 70

Amidation with 3-Methoxybenzoyl Chloride

The final step involves coupling the thiadiazole-thioether intermediate with 3-methoxybenzoyl chloride :

  • Reaction :
    • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).
    • Solvent : Dichloromethane (DCM) at 0–5°C.
    • Workup : Neutralization with aqueous sodium bicarbonate and extraction.
  • Yield : 70–78% after silica gel chromatography.
Table 3: Amidation Reaction Optimization
Coupling Agent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DCM 0–5 78
DCC/DMAP THF 25 65
HATU DMF 25 72

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance efficiency:

  • Steps :
    • Thiadiazole core synthesis in a tubular reactor with POCl₃.
    • Thioether formation in a packed-bed reactor with immobilized K₂CO₃.
    • Amidation in a microreactor with EDCl/HOBt.
  • Advantages :
    • 20% higher yield compared to batch processes.
    • Reduced reaction time (8 hours vs. 24 hours).

Critical Analysis of Methodologies

Challenges and Solutions

  • Thiol Oxidation : The thiol intermediate is prone to oxidation. Use of nitrogen atmosphere and antioxidants (e.g., BHT) mitigates this.
  • Trifluoromethyl Group Reactivity : The electron-withdrawing CF₃ group slows nucleophilic substitution. Ultrasound-assisted synthesis (40 kHz) improves reaction kinetics.

Green Chemistry Considerations

  • Solvent Recycling : DMF and NMP are replaced with cyclopentyl methyl ether (CPME) to reduce environmental impact.
  • Catalyst Recovery : Palladium on charcoal (Pd/C) from hydrogenation steps is reused for 5 cycles without loss of activity.

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing 3-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and amide couplings. Key steps include:
  • Thiolation of the 1,3,4-thiadiazole core using 4-(trifluoromethyl)benzyl thiol under basic conditions (e.g., K₂CO₃ in dry acetone) .
  • Amide bond formation between 3-methoxybenzoic acid derivatives and the thiadiazole-2-amine intermediate using coupling agents like EDCl/HOBt in anhydrous DMF .
  • Optimization : Reaction temperatures (60–90°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:thiadiazole) are critical. Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., trifluoromethyl peaks at ~δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 480–490) .
  • HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity with malachite green) .
  • Antimicrobial Testing : Use broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR or PARP. Compare binding energies (ΔG) to explain potency variations .
  • QSAR Analysis : Develop regression models correlating substituents (e.g., methoxy vs. trifluoromethyl) with IC₅₀ values. Address outliers via steric/electronic descriptors (e.g., Hammett constants) .
  • MD Simulations : Assess stability of ligand-target complexes (RMSD <2 Å over 100 ns) to validate docking hypotheses .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., amidation from 12h to 30 min) while maintaining yield (>85%) .
  • Flow Chemistry : Continuous processing minimizes side products (e.g., thioether oxidation) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How can structural modifications enhance selectivity for a specific biological target?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with a sulfonamide to improve solubility and target affinity .
  • Linker Optimization : Replace the thioether bridge with a sulfone to reduce metabolic instability .
  • SAR Table :
ModificationTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
-CF₃250 ± 150.12
-SO₂NH₂180 ± 100.45
-S(O)₂- (sulfone)210 ± 200.30

Data derived from .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may arise from assay conditions (e.g., serum protein interference). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence) .
  • X-ray Crystallography : Resolve ambiguous NMR peaks by determining crystal structures (e.g., intermolecular H-bonds influencing conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.